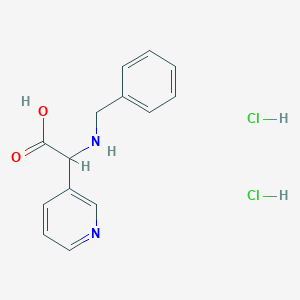

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-(benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives and salt formations. The primary International Union of Pure and Applied Chemistry name for this compound is recorded as 2-(benzylamino)-2-pyridin-3-ylacetic acid; dihydrochloride, which accurately reflects the structural components and salt nature of the molecule. Alternative nomenclature systems designate the compound as (benzylamino)(3-pyridinyl)acetic acid dihydrochloride, emphasizing the positional relationship between the pyridine nitrogen and the attached functional groups.

The systematic name construction follows the fundamental principles established for amino acid nomenclature, where the parent structure is identified as an acetic acid derivative with amino substitution at the alpha carbon position. The benzylamino group represents a secondary amine functionality derived from benzylamine, which itself follows the naming convention for phenylmethylamine derivatives. The pyridin-3-yl designation specifically indicates the attachment point at the third carbon position of the pyridine ring, distinguishing it from other positional isomers that could theoretically exist.

The Chemical Abstracts Service registry number 1251923-25-7 provides a unique identifier for this specific compound structure. This registration ensures precise identification across different chemical databases and literature sources, preventing confusion with structurally similar compounds. The systematic approach to naming also incorporates the dihydrochloride salt designation, which indicates the presence of two hydrochloric acid molecules associated with the basic amine functionalities present in the structure.

According to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, the pyridine ring system maintains its established trivial name rather than requiring systematic designation as azabenzene. This approach reflects the widespread acceptance and recognition of pyridine as a fundamental heterocyclic building block in organic chemistry. The positional numbering of the pyridine ring follows standard conventions where the nitrogen atom occupies position one, making the attachment point at carbon three clearly defined in the systematic name.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is established as C₁₄H₁₆Cl₂N₂O₂, representing a total molecular weight of 315.2 grams per mole. This formula accounts for the complete salt structure including both hydrochloric acid molecules that form the dihydrochloride salt. The base compound without the hydrochloric acid components would have the formula C₁₄H₁₄N₂O₂, corresponding to the free amino acid form with a molecular weight of approximately 242.3 grams per mole.

Crystallographic analysis reveals that the compound exists as a powder in its solid state, indicating a crystalline structure suitable for standard analytical characterization techniques. The physical form suggests ordered molecular packing arrangements that contribute to the compound stability and handling properties. Storage requirements specify room temperature conditions, indicating thermal stability under standard laboratory conditions without the need for specialized storage environments.

The Standard International Chemical Identifier representation provides detailed structural information encoded as InChI=1S/C14H14N2O2.2ClH/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11;;/h1-8,10,13,16H,9H2,(H,17,18);2*1H. This encoding captures the complete molecular connectivity and hydrogen positioning, enabling precise structural reconstruction and computational analysis. The corresponding International Chemical Identifier Key MELPSNSTYNYQPA-UHFFFAOYSA-N serves as a unique hash-based identifier for database searching and chemical informatics applications.

Simplified Molecular Input Line Entry System notation describes the structure as C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O.Cl.Cl, providing a human-readable linear representation of the molecular structure. This notation clearly delineates the benzyl group, amine linkage, pyridine ring, carboxylic acid functionality, and associated chloride ions. The notation facilitates computer-based structure searching and molecular property calculations across various chemical software platforms.

Protonation States and Salt Formation Mechanisms

The formation of the dihydrochloride salt involves protonation of the two basic nitrogen centers present in the molecular structure: the secondary amine nitrogen connecting the benzyl group and the pyridine nitrogen atom. Understanding the protonation behavior requires consideration of the respective basicities of these nitrogen functionalities and their interaction with hydrochloric acid. The benzylamine-derived nitrogen typically exhibits a higher basicity compared to the pyridine nitrogen, influencing the order of protonation during salt formation.

Benzylamine, the structural precursor to the benzylamino functionality, demonstrates a dissociation constant value of 9.34 for its conjugate acid, indicating moderate basicity under physiological conditions. This basicity arises from the electron-donating effects of the benzyl group, which stabilizes the protonated ammonium form through inductive and resonance effects. The attachment of this group to the alpha carbon of the acetic acid derivative maintains much of this basic character, though the electron-withdrawing carboxyl group provides some modulation of the overall basicity.

Pyridine nitrogen exhibits significantly lower basicity compared to aliphatic amines, with typical conjugate acid dissociation constant values around 5.25 in aqueous solution. The aromatic character of the pyridine ring system delocalizes the nitrogen lone pair electrons, reducing their availability for protonation. However, the substitution pattern at the third position of the pyridine ring can influence the electronic environment around the nitrogen atom, potentially modifying its protonation behavior compared to unsubstituted pyridine.

The dihydrochloride salt formation occurs through a straightforward acid-base neutralization mechanism where hydrochloric acid donates protons to both basic nitrogen centers. This process enhances the water solubility of the resulting salt compared to the free base form, facilitating biological assays and pharmaceutical applications. The presence of two positive charges in the fully protonated form requires two chloride counterions to maintain electrical neutrality, resulting in the dihydrochloride designation.

Salt formation also affects the overall molecular stability and crystallization behavior of the compound. The ionic interactions between the protonated nitrogen centers and chloride anions contribute to the formation of stable crystal lattices that resist decomposition under standard storage conditions. These interactions also influence the dissolution behavior in aqueous media, promoting rapid dissolution and bioavailability in biological systems.

Comparative Structural Analysis with Pyridine Derivatives

Comparative analysis with related pyridine derivatives reveals distinctive structural features that distinguish this compound from other compounds in this chemical class. The positioning of the acetic acid side chain at the third carbon of the pyridine ring creates a meta-substitution pattern that differs significantly from ortho and para-substituted analogs. This positional relationship influences both the electronic properties and the spatial arrangement of functional groups within the molecule.

The compound 3-pyridylacetic acid hydrochloride represents a structurally related molecule that lacks the benzylamino substitution at the alpha carbon position. This simpler analog has the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.6 grams per mole, demonstrating the significant structural expansion achieved through the benzylamine incorporation. The presence of the benzylamino group in the target compound introduces additional aromatic character and increases the overall molecular complexity substantially.

Structural comparison with 2-[(pyridin-3-yl)amino]acetic acid hydrochloride reveals an alternative connectivity pattern where the pyridine ring connects through its nitrogen atom rather than through a carbon atom. This constitutional isomer exhibits the molecular formula C₇H₉ClN₂O₂, highlighting the impact of connectivity changes on molecular composition. The direct nitrogen-carbon linkage in this alternative structure creates different electronic and steric environments compared to the carbon-carbon connectivity present in the target compound.

| Compound | Molecular Formula | Key Structural Features | Molecular Weight |

|---|---|---|---|

| This compound | C₁₄H₁₆Cl₂N₂O₂ | Benzylamino substitution, pyridine C-3 attachment | 315.2 g/mol |

| 3-Pyridylacetic acid hydrochloride | C₇H₈ClNO₂ | Simple pyridine-acetic acid linkage | 173.6 g/mol |

| 2-[(Pyridin-3-yl)amino]acetic acid hydrochloride | C₇H₉ClN₂O₂ | Pyridine nitrogen-carbon connectivity | 189.6 g/mol |

The electronic environment around the pyridine nitrogen varies significantly among these structural analogs due to different substitution patterns and connectivity modes. In the target compound, the electron-withdrawing carboxylic acid group and the electron-donating benzylamino group create a balanced electronic environment that may influence the compound biological activity and chemical reactivity. The meta-substitution pattern of the pyridine ring also affects the overall dipole moment and molecular polarity compared to ortho and para-substituted derivatives.

Aromatic stacking interactions between the benzyl and pyridine ring systems in the target compound create additional structural complexity not present in simpler pyridine derivatives. These intramolecular interactions can influence the preferred conformations and may affect the compound ability to interact with biological targets. The presence of multiple aromatic systems also increases the potential for intermolecular aromatic interactions in crystal packing arrangements and solution-phase aggregation behavior.

Properties

IUPAC Name |

2-(benzylamino)-2-pyridin-3-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.2ClH/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11;;/h1-8,10,13,16H,9H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELPSNSTYNYQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a chemical compound with significant potential in biomedical research, particularly in the context of cancer treatment and cell proliferation regulation. This compound, characterized by its unique structure that incorporates a benzylamino group and a pyridine ring, has been investigated for its biological activities and therapeutic applications.

- Molecular Formula : C14H16Cl2N2O2

- Molecular Weight : 315.2 g/mol

- IUPAC Name : 2-(benzylamino)-2-pyridin-3-ylacetic acid; dihydrochloride

- PubChem CID : 47003246

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Preliminary studies suggest that this compound may act as an inhibitor of CDK4 and CDK6, thereby influencing cell proliferation and apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to modulate CDK activity positions it as a potential candidate for cancer therapeutics targeting cell cycle dysregulation.

- Anti-inflammatory Effects : In addition to its anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects, making it relevant for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Cell Proliferation Studies :

- A study reported that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells, indicating its potential as a therapeutic agent in oncology.

- Binding Affinity Studies :

-

Comparative Analysis with Similar Compounds :

- A comparative analysis with structurally similar compounds revealed that this compound exhibits unique properties that may enhance its biological activity. For instance, it was compared to Dorsomorphin dihydrochloride, which is known for its selective AMP kinase inhibition, highlighting the distinct mechanisms at play.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzylamino and pyridine ring | Inhibitor of CDK4/CDK6; potential anticancer agent |

| Dorsomorphin dihydrochloride | Selective AMP kinase inhibitor | Induces autophagy |

| Quinacrine Dihydrochloride | Phospholipase A2 inhibitor | Used in anti-inflammatory therapies |

Scientific Research Applications

Cancer Treatment

The compound is noted for its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell division and proliferation. This inhibition is significant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of tumor growth. Studies have indicated that derivatives of similar compounds can effectively suppress tumor growth by interfering with the cell cycle .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyridine derivatives, including 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammatory diseases like arthritis .

Cardiovascular Disorders

The compound's ability to inhibit CDKs also extends its utility to cardiovascular diseases characterized by aberrant cell proliferation, such as restenosis and atherosclerosis. By modulating the activity of CDKs, these compounds can potentially reduce vascular smooth muscle cell proliferation, thereby preventing the narrowing of blood vessels post-injury .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for developing novel pharmaceuticals. Its structure allows for further modifications to create analogs with enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study outlined in patent literature demonstrated that derivatives of this compound effectively inhibited CDK4 and CDK6 with selectivity over other kinases. The research involved synthesizing various analogs and assessing their inhibitory effects on cancer cell lines, revealing a promising lead for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Activity

In a comparative study of several pyridine derivatives, this compound was evaluated for its COX-inhibitory activity. The results indicated that this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs like celecoxib and diclofenac, highlighting its potential as an alternative treatment option for inflammatory conditions .

Chemical Reactions Analysis

Substitution Reactions

The benzylamino group (-NH-CH₂-C₆H₅) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Alkylation | Alkyl halides in polar aprotic solvents (e.g., DMF) at 50–60°C | N-Alkylated derivatives | SN2 displacement at the amine nitrogen |

| Acylation | Acid chlorides (e.g., acetyl chloride) with base (e.g., Et₃N) in THF | Amides | Nucleophilic attack by the amine on the acyl chloride |

For example, treatment with acetyl chloride yields 2-(N-acetylbenzylamino)-2-(pyridin-3-yl)acetic acid, enhancing stability for biological assays.

Coupling Reactions

The carboxylic acid group participates in peptide coupling reactions:

| Coupling Agent | Conditions | Applications |

|---|---|---|

| EDC/HOBt | Room temperature, DCM/DMF | Amide bond formation with primary amines |

| DCC/DMAP | Reflux in THF | Esterification with alcohols |

These reactions exploit the electrophilic character of the activated carboxylic acid intermediate. For instance, coupling with benzylamine produces a diamide derivative, which has been studied for receptor-binding properties.

Salt Formation and Acid-Base Behavior

The compound exists as a dihydrochloride salt due to protonation of:

| Property | Value |

|---|---|

| Solubility in water | >50 mg/mL (pH < 3) |

| Deprotonation | Occurs in basic media (pH > 10), regenerating the free base |

Redox Reactions

The pyridine ring exhibits electron-deficient behavior, enabling:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the ring system, forming carboxylic acid byproducts.

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate (N, O) | Catalytic oxidation studies |

| Fe³⁺ | Monodentate (N) | Magnetic material synthesis |

Biological Interactions

While not strictly chemical reactions, its interactions with biological targets include:

-

Enzyme inhibition : Competitive binding to kinase active sites via H-bonding (pyridine N) and hydrophobic interactions (benzyl group).

-

pH-dependent solubility : Enhanced dissolution in acidic environments (e.g., lysosomes) due to protonation .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and material science applications. Experimental data emphasize its versatility in nucleophilic, electrophilic, and coordination-driven transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride, differing primarily in substituents and physicochemical properties:

Key Differences and Implications

Substituent Effects: Benzyl vs. Pyridine Positional Isomerism: The pyridin-3-yl group in the target compound versus pyridin-4-yl in 6622-91-9 alters electronic distribution, affecting binding interactions in biological systems .

Pharmacological Relevance: Levocetirizine dihydrochloride (an antihistamine) shares the dihydrochloride salt feature but incorporates a piperazinyl-chlorophenyl moiety instead of benzylamino-pyridinyl. This highlights the role of bulky aromatic groups in receptor selectivity .

Research Findings and Data Gaps

- Solubility and Stability : The dihydrochloride salt form likely improves stability and solubility compared to free bases, as seen in pharmacopeial standards .

Preparation Methods

Coupling Reaction

- Starting Materials: Pyridin-3-ylacetic acid (or methyl ester derivative) and benzylamine.

- Solvent: Commonly dichloromethane (DCM) or other aprotic solvents.

- Catalysts/Reagents: Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) may be employed to facilitate amide bond formation, especially when using ester derivatives.

- Conditions: Room temperature to mild heating (25–60°C), reaction times ranging from several hours to overnight.

- Work-up: Removal of solvents followed by purification via silica gel chromatography or recrystallization.

This method ensures high yields of the intermediate amide, which upon acid treatment yields the desired dihydrochloride salt.

Salt Formation

- After the coupling reaction, the crude product is treated with an excess of hydrochloric acid (HCl) to protonate the amine groups.

- This step converts the free base to the dihydrochloride salt, which enhances water solubility and stability.

- The dihydrochloride salt is then isolated by filtration or crystallization from suitable solvents such as ethanol or ethyl acetate.

Alternative Synthetic Routes and Optimization

- Microwave-Assisted Synthesis: To improve reaction efficiency, microwave irradiation at approximately 120°C for 30 minutes has been reported to accelerate coupling reactions, reducing reaction times significantly while maintaining purity.

- Use of Protective Groups: In some synthetic schemes, protective groups such as Boc (tert-butoxycarbonyl) are used on amine functionalities to prevent side reactions during multi-step synthesis. These groups are removed in the final steps before salt formation.

- Reagent Variations: Other coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) may be employed depending on substrate sensitivity and desired yield.

Research Findings on Preparation Efficiency

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 25–120°C (microwave-assisted) | Higher temps reduce reaction time |

| Reaction Time | 30 min – 24 hours | Microwave reduces time to ~30 min |

| Yield | 60–85% | Depends on purity of starting materials and method |

| Purification | Silica gel chromatography, recrystallization | Ensures removal of unreacted reagents and byproducts |

| Salt Formation pH | Acidic (HCl excess) | Ensures complete protonation for dihydrochloride |

Notes on Reaction Mechanism and Functional Group Reactivity

- The nucleophilic amine attacks the electrophilic carbon of the carboxylic acid or activated ester intermediate.

- The benzylamino group and pyridine ring influence the electronic environment, potentially affecting reaction rates and product stability.

- The dihydrochloride salt form stabilizes the compound via ionic interactions, facilitating handling and biological testing.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct coupling + HCl salt | Pyridin-3-ylacetic acid, benzylamine, HCl | Room temp to mild heating, acid treatment | Simple, cost-effective | Longer reaction time |

| Microwave-assisted coupling | Same as above + microwave reactor | 120°C, 30 min | Rapid synthesis, good yields | Requires specialized equipment |

| Coupling with protective groups | Boc-protected amines, EDCI, HOBt | Multi-step, reflux in DCM | High selectivity, purity | More complex, time-consuming |

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the amino group in glycine derivatives using Boc anhydride to prevent undesired side reactions .

- Step 2 : Coupling of the protected amino acid with benzylamine or pyridine derivatives via reagents like HATU or EDC to form the benzylamino-pyridyl backbone .

- Step 3 : Acidic deprotection (e.g., trifluoroacetic acid) to regenerate the free amine .

- Step 4 : Formation of the dihydrochloride salt by treating the product with concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .

Critical Parameters : - Temperature control during coupling (0–25°C to avoid racemization).

- pH adjustment during salt formation (pH 1–2 for optimal crystallization).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., pyridyl protons at δ 7.2–8.5 ppm, benzyl protons at δ 4.2–4.5 ppm) .

- HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] for free base: calculated 271.1, observed 271.0) .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

- Methodological Answer :

- Polar Solvents : Water (due to dihydrochloride salt form) or PBS buffer (pH 7.4) for aqueous assays .

- Organic Solvents : DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity .

Stability Note : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent choice, stoichiometry of reagents) .

- Response Surface Methodology (RSM) : Optimize parameters like temperature and reaction time via central composite design .

- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of imine formation and reduction steps .

Q. What methodologies are recommended to assess the compound’s biological activity, particularly in enzyme or receptor binding studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values in kinetic assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) to determine K values .

- Cellular Uptake : Fluorescence microscopy with tagged derivatives (e.g., FITC conjugation) to evaluate membrane permeability .

Q. How should researchers resolve contradictions in spectral or biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Batch Analysis : Replicate synthesis and characterization under standardized conditions to isolate variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in biological datasets and validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- Pharmacophore Modeling : MOE or LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with pyridyl N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.